

Application Notes and Protocols: [^{18}F]F-FAPI-FUSCC-07 for PET Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fapi-fuscc-07*

Cat. No.: *B15612888*

[Get Quote](#)

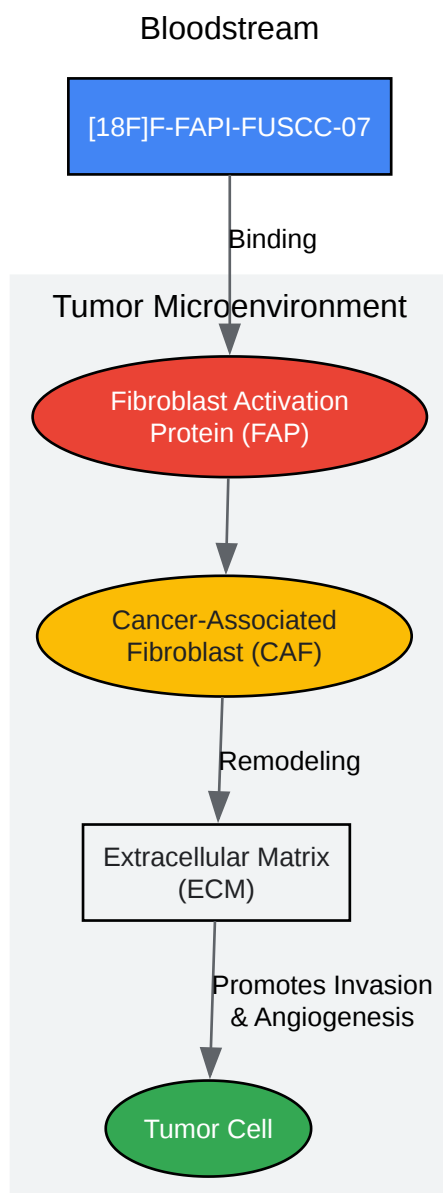
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types. This selective expression makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. [^{18}F]F-**FAPI-FUSCC-07** is a novel FAP-specific PET tracer that has demonstrated high stability, favorable pharmacokinetic properties, and high tumor uptake in preclinical and clinical studies, offering superior image contrast compared to other FAPI tracers.^{[1][2]} This document provides detailed protocols for the radiolabeling of [^{18}F]F-**FAPI-FUSCC-07** and its application in preclinical PET imaging.

Signaling Pathway and Mechanism of Action

[^{18}F]F-**FAPI-FUSCC-07** targets FAP on the surface of CAFs. As a serine protease, FAP is involved in the degradation of the extracellular matrix (ECM), which promotes tumor invasion, migration, and angiogenesis. Upon intravenous administration, [^{18}F]F-**FAPI-FUSCC-07** binds to FAP, leading to its accumulation at the tumor site, enabling visualization via PET imaging.

Mechanism of [^{18}F]F-FAPI-FUSCC-07 Uptake[Click to download full resolution via product page](#)

Caption: Mechanism of [^{18}F]F-FAPI-FUSCC-07 uptake in the tumor microenvironment.

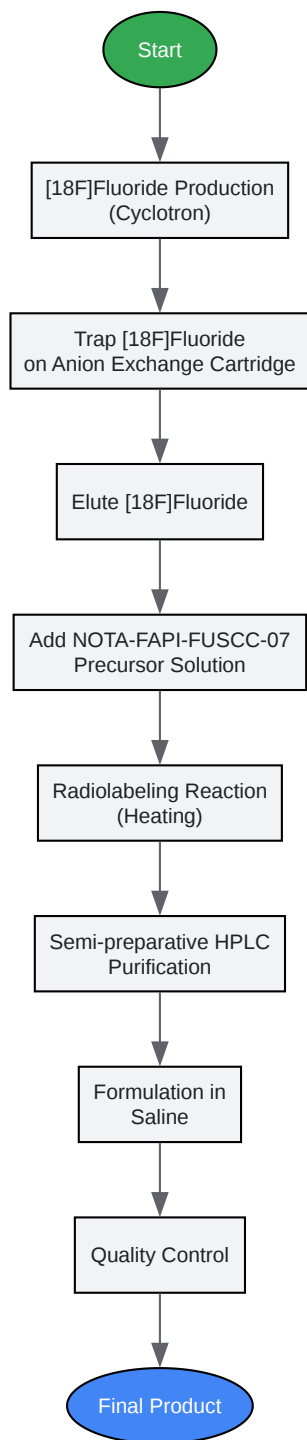
Experimental Protocols

Automated Radiosynthesis of [^{18}F]F-FAPI-FUSCC-07

This protocol describes the automated synthesis of [^{18}F]F-FAPI-FUSCC-07 using a radiochemistry synthesis module. The precursor for this synthesis is NOTA-FAPI-FUSCC-07.

Workflow:

[¹⁸F]-FAPI-FUSCC-07 Automated Radiolabeling Workflow



[Click to download full resolution via product page](#)

Caption: Automated radiolabeling workflow for [¹⁸F]-FAPI-FUSCC-07.

Materials:

- NOTA-**FAPI-FUSCC-07** precursor
- [^{18}F]Fluoride in [^{18}O]water
- Anion exchange cartridge (e.g., QMA)
- Elution solution (e.g., $\text{K}_2\text{CO}_3/\text{K}_{222}$)
- Reaction solvent (e.g., Acetonitrile)
- Semi-preparative HPLC system
- C18 column
- Sterile saline for injection
- Sterile filters (0.22 μm)

Procedure:

- Produce [^{18}F]fluoride via proton bombardment of [^{18}O]water in a cyclotron.
- Trap the aqueous [^{18}F]fluoride on a pre-conditioned anion exchange cartridge.
- Elute the [^{18}F]fluoride into the reaction vessel using an appropriate eluent.
- Azeotropically dry the [^{18}F]fluoride by heating under a stream of nitrogen.
- Dissolve the NOTA-**FAPI-FUSCC-07** precursor in the reaction solvent and add it to the reaction vessel.
- Heat the reaction mixture at a specified temperature for a designated time to facilitate radiolabeling.
- After cooling, purify the crude reaction mixture using a semi-preparative HPLC system equipped with a C18 column.

- Collect the fraction corresponding to [^{18}F]F-**FAPI-FUSCC-07**.
- Remove the HPLC solvent under reduced pressure and reformulate the final product in sterile saline for injection.
- Pass the final product through a 0.22 μm sterile filter into a sterile vial.

Quality Control

Radiochemical Purity and Identity:

- Method: Analytical High-Performance Liquid Chromatography (HPLC).
- Column: C18 analytical column.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).
- Detection: UV detector (at a wavelength appropriate for the FAPI molecule) and a radioactivity detector.
- Acceptance Criteria: Radiochemical purity >95%. The retention time of the radioactive peak should match that of the non-radioactive F-**FAPI-FUSCC-07** reference standard.

Stability:

- In Vitro: Incubate the final product in phosphate-buffered saline (PBS) and fetal bovine serum (FBS) at 37°C for up to 4 hours.^{[1][2]} Analyze samples at various time points by analytical HPLC to assess for degradation.^{[1][2]}
- In Vivo: Stability can be inferred from the low uptake in bone during preclinical imaging studies, which would be high if significant defluorination occurred.

Preclinical PET/CT Imaging in Tumor-Bearing Mice

Animal Model:

- Human glioma U87MG tumor-bearing mice are a suitable model for evaluating [^{18}F]F-**FAPI-FUSCC-07**.^[1]

Procedure:

- Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).
- Administer approximately 3.7-7.4 MBq of [^{18}F]F-**FAPF-FUSCC-07** intravenously via the tail vein.
- Acquire dynamic or static PET images at specified time points post-injection (e.g., 30, 60, and 120 minutes).
- Perform a CT scan for anatomical co-registration.
- Reconstruct the PET/CT images and analyze the tracer uptake in various organs and the tumor.
- For blocking studies, co-inject a non-radioactive FAP inhibitor to confirm the specificity of tracer uptake.

Data Presentation

Table 1: Radiosynthesis and Quality Control of FAPI Tracers

Parameter	[^{18}F]F- FAPF-FUSCC-07	[^{18}F]F- FAPF-42	[^{18}F]F- FAPF-74
Radiochemical Yield	High	-	-
Radiochemical Purity	>95%	>95%	>95%
Stability in PBS/FBS	High	High	High
Hydrophilicity (logP)	Hydrophilic	-	-

Data for [^{18}F]F-**FAPF-42** and [^{18}F]F-**FAPF-74** are included for comparative context where available in the public domain.

Table 2: Preclinical Biodistribution of [^{18}F]F-FAPF-FUSCC-07** in U87MG Tumor-Bearing Mice (%ID/g)**

Organ	30 min p.i.	60 min p.i.	120 min p.i.
Blood	-	-	-
Heart	-	-	-
Lung	-	-	-
Liver	-	-	-
Spleen	-	-	-
Pancreas	-	-	-
Stomach	-	-	-
Intestine	-	-	-
Kidney	-	-	-
Muscle	-	-	-
Bone	-	-	-
Tumor	Strong Uptake	Strong Uptake & Retention	Strong Uptake & Retention

Specific quantitative data from the primary literature should be inserted here. The provided information indicates strong tumor uptake and prolonged retention.[\[1\]](#)

Table 3: Comparison of Tumor Uptake and Target-to-Background Ratios

Tracer	Tumor Uptake (SUVmax)	Target-to-Blood Pool Ratio
^{18}F F-FAPI-FUSCC-07	Significantly Higher	Improved
^{18}F F-FAPI-42	Lower	Lower
^{18}F F-FAPI-74	Lower	Lower

Clinical imaging results indicated significantly higher tumor uptake and improved target-to-blood pool ratios for ^{18}F F-FAPI-FUSCC-07 compared to the other tracers.[\[1\]](#)[\[2\]](#)

Conclusion

[¹⁸F]F-FAPI-FUSCC-07 is a promising PET tracer for imaging FAP expression in tumors. The provided protocols for its automated radiolabeling and preclinical application, along with the summarized data, offer a valuable resource for researchers and professionals in the field of oncology and drug development. Its superior imaging characteristics suggest its potential for enhanced diagnostic precision in a variety of cancers.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: [¹⁸F]F-FAPI-FUSCC-07 for PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15612888#18f-f-fapi-fuscc-07-radiolabeling-protocol-for-pet-imaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com